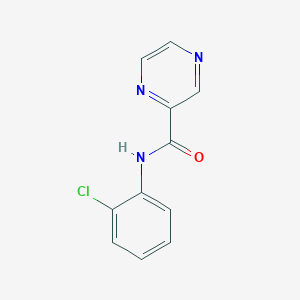
N-(2-chlorophenyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its antitubercular properties. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a 2-chlorophenyl group.
Mécanisme D'action
Target of Action
N-(2-chlorophenyl)pyrazine-2-carboxamide, also known as NSC131162, is a derivative of pyrazinamide, a first-line drug used in the treatment of tuberculosis . The primary targets of this compound are Mycobacterium tuberculosis strains . It has shown significant antimycobacterial activity against these strains .
Mode of Action
The active moiety of pyrazinamide and its derivatives, including NSC131162, is pyrazinoic acid (POA). POA is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . Iron enhances the antituberculous activity of pyrazinamide and its derivatives . These compounds have also been shown to inhibit the activity of purified FAS I .
Biochemical Pathways
It is known that pyrazinamide and its derivatives inhibit photosynthetic electron transport (pet) in plant chloroplasts . They act as photosystem (PS) 2 inhibitors .
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .
Result of Action
NSC131162 exhibits significant antimycobacterial activity. For instance, N-(4-chlorophenyl)pyrazine-2-carboxamides, a similar compound, can be prepared in 81% yield and shows strong activity against Mycobacterium tuberculosis H37Rv .
Action Environment
The action, efficacy, and stability of NSC131162 can be influenced by environmental factors. For instance, the effectiveness of similar compounds increases with lipophilicity up to a certain point, after which further increase in lipophilicity results in decreased activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloroaniline to yield the desired carboxamide . An alternative method involves the Yamaguchi reaction, where pyrazine-2-carboxylic acid is reacted with 2-chloroaniline in the presence of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring and the carboxamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylpyrazine carboxamides.
Oxidation and Reduction Reactions: Products depend on the specific sites of oxidation or reduction and can include hydroxylated or reduced derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-chlorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
N-(2-chlorophenyl)pyrazine-2-carboxamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to its analogues, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSNYBQXNVMWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenylethyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5188546.png)
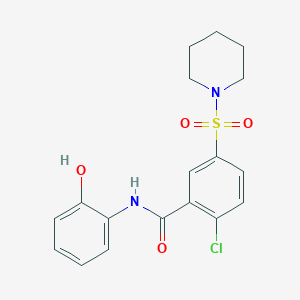
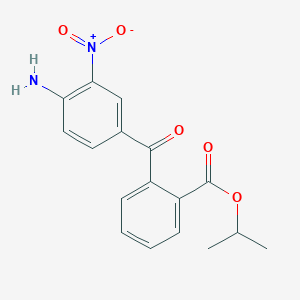

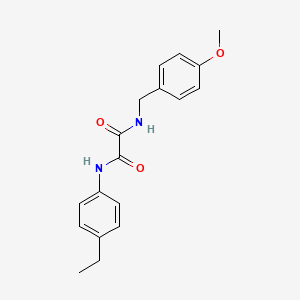
![N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]-2-phenylacetamide](/img/structure/B5188600.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)
![[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B5188630.png)
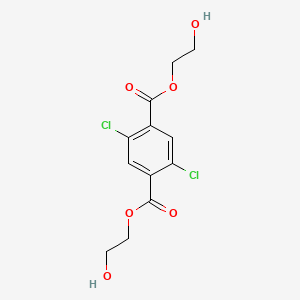
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)
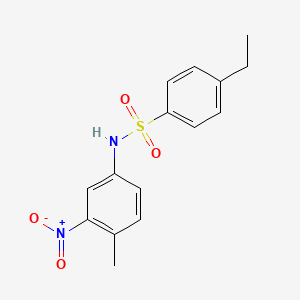
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
